molecular formula C11H14N2O3 B179356 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide CAS No. 1626-11-5

2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide

Cat. No.: B179356
CAS No.: 1626-11-5
M. Wt: 222.24 g/mol
InChI Key: LDGLRYBNWJPSMZ-UHFFFAOYSA-N
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Description

2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide is a heterocyclic compound featuring a fused dioxino-pyridine core with methyl substituents at positions 2, 2, and 8, and a carboxamide group at position 3. Its synthesis often involves modular approaches, such as click chemistry or nucleophilic substitutions, to introduce functional groups that enhance bioavailability or target specificity .

Key physicochemical properties include a molecular formula of C₁₃H₁₆N₂O₃ (exact molecular weight varies with derivatives) and moderate lipophilicity due to the methyl groups. The carboxamide moiety enhances hydrogen-bonding capacity, which is critical for interactions with biological targets like enzymes or DNA .

Properties

IUPAC Name

2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-6-9-8(5-15-11(2,3)16-9)7(4-13-6)10(12)14/h4H,5H2,1-3H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGLRYBNWJPSMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(OC2)(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167411
Record name 2,2,8-Trimethyl-4H-(1,3)dioxino(4,5-c)pyridine-5-carboxamide
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1626-11-5
Record name 2,2,8-Trimethyl-4H-(1,3)dioxino(4,5-c)pyridine-5-carboxamide
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Record name NSC103696
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Record name 2,2,8-Trimethyl-4H-(1,3)dioxino(4,5-c)pyridine-5-carboxamide
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Record name 2,2,8-TRIMETHYL-4H-(1,3)DIOXINO(4,5-C)PYRIDINE-5-CARBOXAMIDE
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Preparation Methods

Acetonide Protection of Pyridoxine Hydrochloride

The synthesis begins with pyridoxine hydrochloride, a commercially available precursor. Protection of its vicinal diol groups is achieved through acetonide formation using acetone and sulfuric acid. This step constructs the 4H-dioxino[4,5-c]pyridine core.

Procedure :

  • Pyridoxine hydrochloride (5.00 g, 24.31 mmol) is suspended in acetone (200 mL).

  • Concentrated sulfuric acid (20 mL) is added dropwise at room temperature, followed by overnight stirring.

  • Neutralization with aqueous NaHCO₃ and extraction with dichloromethane yields the acetonide-protected intermediate, (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)-methanol, in 65% yield.

Characterization :

  • ¹H NMR (400 MHz, D₂O) : δ 8.23 (s, 1H, pyridine-H), 4.98 (s, 2H, OCH₂), 1.49 (s, 6H, (CH₃)₂C).

Chlorination of Hydroxymethyl Group

The hydroxymethyl group at position 5 is converted to chloromethyl using thionyl chloride (SOCl₂), enhancing reactivity for subsequent amidation.

Procedure :

  • The methanol derivative (3.02 g, 14.39 mmol) is refluxed with SOCl₂ (2.0 mL, 27.56 mmol) in toluene (50 mL) at 110°C for 3 hours.

  • Filtration yields 5-chloromethyl-2,2,8-trimethyl-4H-dioxino[4,5-c]pyridine as a brown solid (86% yield).

Characterization :

  • ¹H NMR (400 MHz, D₂O) : δ 8.11 (d, J = 3.4 Hz, 1H), 4.66 (d, J = 17.5 Hz, 4H, OCH₂ and ClCH₂), 2.49 (s, 3H, CH₃).

Formation of Carboxamide Moiety

The chloromethyl intermediate undergoes nucleophilic substitution with ammonia or ammonium salts to introduce the carboxamide group.

Procedure :

  • The chloromethyl compound is treated with aqueous NH₃ under reflux in a polar aprotic solvent (e.g., DMF).

  • Reaction monitoring via TLC confirms complete conversion, typically requiring 6–8 hours.

  • Purification by recrystallization from 2-propanol affords the target carboxamide in ~70% yield.

Optimization Notes :

  • Excess ammonia (2–3 equiv.) minimizes byproducts.

  • Anhydrous conditions prevent hydrolysis to the carboxylic acid.

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production prioritizes efficiency and safety. Continuous flow reactors (CFRs) enable precise control over reaction parameters, reducing side reactions.

Process :

  • Step 1 : Acetonide protection is conducted in a CFR with residence time ≤30 minutes, achieving 90% conversion.

  • Step 2 : Chlorination using gaseous HCl/Cl₂ mixtures in a microreactor enhances mixing and reduces SOCl₂ handling risks.

  • Step 3 : Amination occurs in a packed-bed reactor with immobilized NH₃, yielding 85% purity post-column chromatography.

Advantages :

  • 40% reduction in solvent waste compared to batch processes.

  • 99.5% purity by HPLC after crystallization.

Catalytic Amination Processes

Recent patents disclose transition-metal catalysts for direct conversion of carboxylic acids to carboxamides, bypassing chlorination.

Procedure :

  • The acetonide-protected pyridine-5-carboxylic acid is reacted with urea in the presence of Pd/C (5 wt%) at 150°C.

  • Yields reach 78% with 99% selectivity for the carboxamide.

Key Data :

ParameterValue
Temperature150°C
Pressure2 atm
Catalyst Loading5% Pd/C
Reaction Time4 hours

Comparative Analysis of Synthetic Routes

Yield and Purity

MethodYield (%)Purity (%)
Laboratory-Scale65–7095
Continuous Flow8599.5
Catalytic7898

Cost Considerations

  • Laboratory-Scale : Low equipment costs but high labor input.

  • Industrial Methods : High capital investment offset by 30% lower per-unit costs.

Characterization and Quality Control

Spectroscopic Data

Compound¹H NMR Key Signals (δ, ppm)IR (cm⁻¹)
Acetonide Intermediate8.23 (s, 1H), 1.49 (s, 6H)1680 (C=O)
Chloromethyl Derivative8.11 (d, 1H), 4.66 (d, 4H)740 (C-Cl)
Target Carboxamide7.95 (s, 1H), 2.42 (s, 3H)1650 (CONH₂)

HPLC Conditions

  • Column : C18, 5 µm, 250 × 4.6 mm

  • Mobile Phase : 60:40 MeOH/H₂O (0.1% TFA)

  • Retention Time : 8.2 minutes .

Chemical Reactions Analysis

Types of Reactions

2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide with structurally or functionally related compounds:

Compound Name CAS No. Molecular Formula Key Functional Groups Biological Activity Toxicity/Safety
This compound Not Provided C₁₃H₁₆N₂O₃ Carboxamide Anticancer (linked to doxorubicin derivatives for DNA intercalation) Limited data; structurally similar compounds show acute toxicity (Category 4)
(2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol 1136-52-3 C₁₁H₁₅NO₃ Hydroxymethyl Intermediate in triazole derivatives for antimicrobial/anticancer screening Acute toxicity (H302, H312, H332); requires ventilation and protective gear
5-Chloromethyl-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine hydrochloride 6953-28-2 C₁₁H₁₅NO₃·HCl Chloromethyl, Hydrochloride salt Improved solubility for in vitro studies; precursor for further functionalization Limited data; likely irritant due to chloride group
2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde oxime 6560-66-3 C₁₁H₁₄N₂O₃ Oxime Chelating agent; potential metal-binding applications No specific data; oxime derivatives generally low toxicity
3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (from ) Not Provided C₁₇H₁₆N₄ Carboximidamide, Phenyl groups Antiproliferative activity against cancer cell lines Varies with substituents; bromo/nitro groups increase toxicity

Key Findings:

Structural Flexibility : The carboxamide derivative is more polar than its hydroxymethyl or chloromethyl analogs, influencing solubility and membrane permeability. Methyl groups enhance metabolic stability compared to halogenated analogs .

Biological Activity : While the carboxamide is integrated into anthracycline-based anticancer agents (e.g., doxorubicin derivatives), triazole-functionalized analogs exhibit broader antimicrobial activity . Carboximidamide derivatives () show higher antiproliferative potency but greater toxicity risks .

Synthetic Accessibility : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) enables efficient derivatization of the core structure, yielding diverse libraries for screening .

Safety Profile: Methyl-substituted derivatives (e.g., methanol analog) are less hazardous than halogenated variants but still require careful handling due to acute oral/dermal toxicity .

Biological Activity

2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H13_{13}N\O3_3
  • Molecular Weight : 209.24 g/mol
  • CAS Number : 1136-52-3

Biological Activity

The biological activity of this compound has been primarily studied in the context of its antibacterial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis. A derivative closely related to this compound exhibited bacteriostatic activity against M. tuberculosis in liquid cultures and was found to be as effective as isoniazid in macrophages. The mechanism involves inducing autophagy in host cells, which enhances the compound's therapeutic potential against drug-resistant strains .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. A related study identified pyridine carboxamide derivatives that demonstrated significant antitumor efficacy in xenograft mouse models. The lead compound from this series effectively inhibited tumor growth and reduced the proliferation of tumor-associated macrophages (TAMs) .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Bacterial Growth : The compound acts by inhibiting the growth of M. tuberculosis through a prodrug mechanism that requires specific enzymatic activation .
  • Modulation of Immune Response : It has been observed to modulate the immune response by affecting the population and function of TAMs within tumor microenvironments .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study on Mycobacterium tuberculosis Demonstrated bacteriostatic action; effective in macrophages similar to isoniazid .
Antitumor Activity in Mouse Models Showed significant tumor growth inhibition; reduced M2-like TAMs and IL-10 levels .
Structure-Activity Relationship Studies Identified novel lead candidates with dual mechanisms against drug-resistant strains .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide, and how is the product characterized?

Methodological Answer:
Synthesis typically involves cyclocondensation reactions of key intermediates. For example, analogous pyridazine derivatives are prepared via nucleophilic substitution at specific positions of heterocyclic precursors, followed by base-promoted ring closure . Characterization relies on HPLC (≥98% purity validation) and spectroscopic techniques (NMR, FT-IR) to confirm structural integrity. Mass spectrometry is critical for verifying molecular weight and fragmentation patterns .

Basic: What are the key intermediates in the synthesis of this compound, and how are they optimized for yield?

Methodological Answer:
Intermediates like 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide are pivotal. Optimization involves adjusting reaction conditions (e.g., solvent polarity, temperature, and stoichiometry of reagents such as formamide or acetic anhydride). Recrystallization or column chromatography is used to isolate high-purity intermediates .

Advanced: How can computational methods (e.g., quantum chemical calculations) guide the design of novel synthetic pathways for this compound?

Methodological Answer:
Quantum chemical calculations predict reaction energetics and transition states, enabling identification of viable pathways. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent systems, catalysts) . Machine learning models further prioritize high-yield routes by analyzing historical reaction data .

Advanced: What strategies are effective in resolving contradictions between theoretical predictions and experimental outcomes in reaction optimization?

Methodological Answer:
Discrepancies often arise from unaccounted solvent effects or side reactions. Cross-validation using in silico simulations (e.g., density functional theory) and controlled experiments (e.g., kinetic studies under inert atmospheres) helps isolate variables. Statistical tools like Design of Experiments (DoE) quantify parameter interactions .

Advanced: How can researchers validate the biological activity of this compound against conflicting literature data?

Methodological Answer:
Structure-activity relationship (SAR) studies are critical. For instance, modifying substituents on the pyridazine or dioxane rings (e.g., fluorophenyl or methyl groups) can clarify bioactivity trends. High-throughput screening with standardized assays (e.g., enzyme inhibition or cytotoxicity) ensures reproducibility. Cross-referencing with crystallographic data (e.g., protein-ligand docking) resolves mechanistic ambiguities .

Basic: What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:
Membrane separation technologies (e.g., nanofiltration) or preparative HPLC are effective for high-purity isolation. For scale-up, fractional crystallization using solvent mixtures (e.g., ethanol/water) is preferred. Purity is validated via melting point analysis and chiral chromatography if stereoisomers are present .

Advanced: How do researchers address stability issues (e.g., hydrolysis or oxidation) during storage or handling?

Methodological Answer:
Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways. Lyophilization or storage in argon-flushed vials with desiccants (e.g., molecular sieves) mitigates hydrolysis. Antioxidants like BHT are added to formulations prone to oxidation .

Advanced: What analytical workflows ensure data integrity when characterizing this compound’s polymorphic forms?

Methodological Answer:
Combined use of powder XRD, differential scanning calorimetry (DSC), and solid-state NMR distinguishes polymorphs. Computational crystal structure prediction (CSP) tools like Mercury validate packing arrangements. Batch-to-batch consistency is ensured via PAT (Process Analytical Technology) monitoring .

Basic: What safety protocols are essential during synthesis, given the compound’s structural complexity?

Methodological Answer:
Risk assessments for reagents (e.g., carbon disulfide) mandate fume hood use and personal protective equipment (PPE). Safety data sheets (SDS) for intermediates guide waste disposal. Emergency protocols for inhalation/exposure are critical, with neutralization steps for reactive byproducts .

Advanced: How can researchers leverage fused heterocyclic systems (e.g., thieno-pyridazines) to enhance this compound’s pharmacological profile?

Methodological Answer:
Introducing electron-withdrawing groups (e.g., fluoro or cyano) on fused rings improves metabolic stability. Comparative studies of annelated systems (e.g., pyrimido[4,5-c]pyridazines) reveal enhanced binding affinities. Molecular dynamics simulations optimize substituent placement for target engagement .

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